molecular formula C16H16N2O2 B5868034 N-(4-carbamoylphenyl)-2,5-dimethylbenzamide

N-(4-carbamoylphenyl)-2,5-dimethylbenzamide

Cat. No.: B5868034
M. Wt: 268.31 g/mol
InChI Key: HIEROFTUACPMDP-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2,5-dimethylbenzamide is an organic compound that features a benzamide structure with specific functional groups attached

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-3-4-11(2)14(9-10)16(20)18-13-7-5-12(6-8-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEROFTUACPMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,5-dimethylbenzamide typically involves a multi-step process. One efficient method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . This method is optimized for industrial applications to ensure high yields and safety.

Industrial Production Methods

For industrial production, the synthesis pathway is designed to be safe, cost-effective, and scalable. The use of non-toxic solvents and reagents is prioritized, and the reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

N-(4-carbamoylphenyl)-2,5-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-carbamoylphenyl)-2,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2,5-dimethylbenzamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

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